molecular formula C7H8ClNO B13610212 2-(5-Chloropyridin-2-yl)ethan-1-ol

2-(5-Chloropyridin-2-yl)ethan-1-ol

Cat. No.: B13610212
M. Wt: 157.60 g/mol
InChI Key: AOCQFWCUAYLHSG-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H8ClNO It is a derivative of pyridine, featuring a chlorine atom at the 5-position and an ethan-1-ol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyridine with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(5-Chloropyridin-2-yl)ethan-1-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process generally involves the chlorination of pyridine followed by a nucleophilic substitution reaction to introduce the ethan-1-ol group .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the ethan-1-ol group at the 2-position makes it a versatile intermediate for various chemical reactions and applications .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCQFWCUAYLHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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